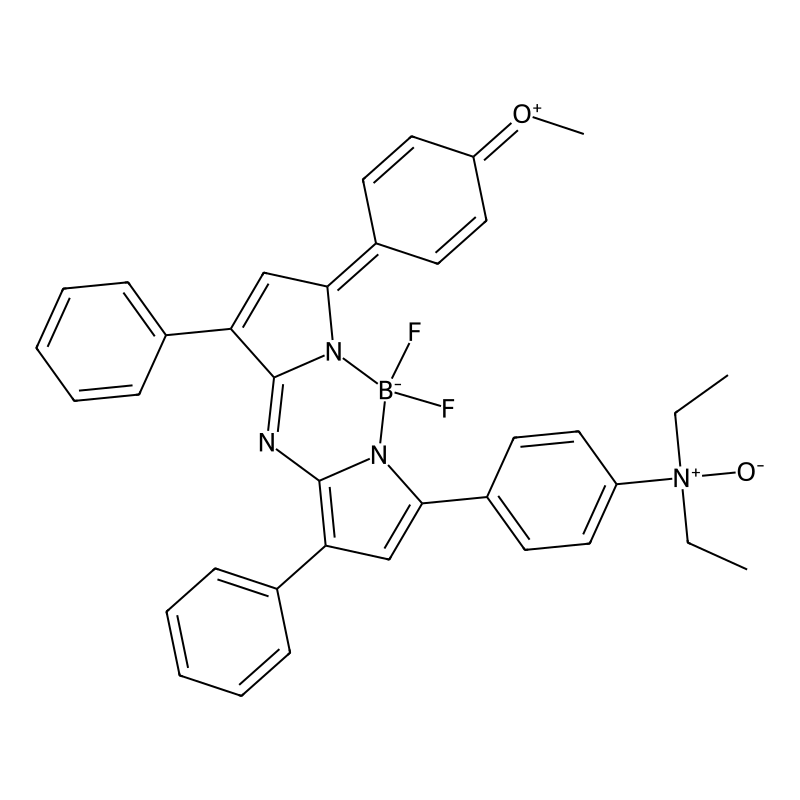HyP-1

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
HyP-1, or Hypericum perforatum PR-10 protein, is a plant protein primarily associated with the species Hypericum perforatum, commonly known as St. John's Wort. This protein belongs to the Pathogenesis-Related 10 (PR-10) family, which is characterized by its role in plant defense mechanisms against pathogens. The structure of HyP-1 exhibits a canonical PR-10 fold, consisting of a large seven-stranded antiparallel β-sheet that forms a "baseball glove" shape over a long C-terminal helix. This configuration is crucial for its biological functions and interactions with various ligands, including melatonin .
HyP-1 has been implicated in several physiological processes within the plant, although its direct involvement in stress responses remains unproven. The protein's expression is widespread across various plant tissues, with the highest levels found in roots .
HyP-1 exhibits several biological activities that contribute to its significance in both plant physiology and potential therapeutic applications. It has been shown to bind to melatonin, which could influence various biological processes such as growth regulation and stress response. Additionally, HyP-1 has demonstrated anti-inflammatory properties in animal studies, suggesting potential applications in pharmacology .
The protein's interaction with voltage-gated sodium channels indicates its role in modulating ion currents, further highlighting its importance in cellular signaling pathways .
The synthesis of HyP-1 typically involves recombinant DNA technology. The gene encoding HyP-1 is cloned into an expression vector and transformed into suitable host cells (often Escherichia coli or yeast) for protein production. Following expression, the protein is purified using techniques such as affinity chromatography or size-exclusion chromatography to obtain a high-purity product suitable for structural and functional studies .
Crystallization of HyP-1 for structural analysis involves pre-incubation with ligands like melatonin and screening various crystallization conditions using methods such as vapor diffusion .
HyP-1 has several promising applications:
- Pharmaceutical Development: Its anti-inflammatory properties make it a candidate for drug development targeting inflammatory diseases.
- Agricultural Biotechnology: Understanding its role in plant defense mechanisms could lead to enhanced crop resilience against pathogens.
- Biochemical Research: As a model for studying protein-ligand interactions, HyP-1 serves as an important tool in biochemistry and molecular biology .
Interaction studies have revealed that HyP-1 can bind melatonin and other ligands, suggesting its involvement in various biochemical pathways. The crystal structure of HyP-1 in complex with melatonin provides insights into how this protein may regulate physiological responses within plants. Additionally, studies involving voltage-gated sodium channels indicate that HyP-1 can modulate ion currents, which is critical for maintaining cellular homeostasis .
Several compounds share structural or functional similarities with HyP-1. Here are some notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Hypericin | Biosynthetic pathway involvement | Known for antidepressant properties |
| PR-10 Proteins | Structural similarity | Diverse roles in plant defense |
| Melatonin | Ligand binding | Hormonal regulator with broad effects |
Unique Aspects of HyP-1
HyP-1 stands out due to its specific binding affinity for melatonin and its proposed role in the biosynthesis of hypericin. Unlike other PR-10 proteins that may have more generalized functions in pathogen response, HyP-1's unique interactions suggest specialized roles in both plant physiology and potential therapeutic applications.
Purity
Exact Mass
Appearance
Storage
Dates
2: Karppinen K, Taulavuori E, Hohtola A. Optimization of protein extraction from Hypericum perforatum tissues and immunoblotting detection of Hyp-1 at different stages of leaf development. Mol Biotechnol. 2010 Nov;46(3):219-26. doi: 10.1007/s12033-010-9299-9. PubMed PMID: 20563670.
3: Karppinen K, Derzsó E, Jaakola L, Hohtola A. Molecular Cloning and Expression Analysis of hyp-1 Type PR-10 Family Genes in Hypericum perforatum. Front Plant Sci. 2016 Apr 21;7:526. doi: 10.3389/fpls.2016.00526. eCollection 2016. PubMed PMID: 27148343; PubMed Central PMCID: PMC4838893.
4: Sliwiak J, Dauter Z, Jaskolski M. Crystal Structure of Hyp-1, a Hypericum perforatum PR-10 Protein, in Complex with Melatonin. Front Plant Sci. 2016 May 18;7:668. doi: 10.3389/fpls.2016.00668. eCollection 2016. PubMed PMID: 27242869; PubMed Central PMCID: PMC4870859.
5: Knox HJ, Hedhli J, Kim TW, Khalili K, Dobrucki LW, Chan J. A bioreducible N-oxide-based probe for photoacoustic imaging of hypoxia. Nat Commun. 2017 Nov 27;8(1):1794. doi: 10.1038/s41467-017-01951-0. PubMed PMID: 29176550; PubMed Central PMCID: PMC5702603.








